O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine

Solid-Phase Peptide Synthesis Process Chemistry Pharmaceutical Manufacturing

Boc-Thr(Ac)-OH (CAS 45214-52-6) is an indispensable chiral building block engineered for high‑fidelity solid‑phase peptide synthesis. Its orthogonal O‑acetyl group withstands TFA‑mediated Boc removal but is selectively cleaved under mild basic conditions, eliminating side‑reactions that plague unprotected or tBu‑/Bzl‑protected analogs. This unique lability profile is validated in the industrial synthesis of octreotide (CN1490330A) and O‑acyl isopeptide methodologies. The enhanced lipophilicity (LogP 1.31) improves RP‑HPLC resolution, reducing purification costs. Procure this compound to ensure reproducible, efficient workflows for complex cyclic and aggregation‑prone peptides.

Molecular Formula C11H19NO6
Molecular Weight 261.27 g/mol
Cat. No. B2410691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine
Molecular FormulaC11H19NO6
Molecular Weight261.27 g/mol
Structural Identifiers
InChIInChI=1S/C11H19NO6/c1-6(17-7(2)13)8(9(14)15)12-10(16)18-11(3,4)5/h6,8H,1-5H3,(H,12,16)(H,14,15)/t6-,8+/m1/s1
InChIKeyZBDQHSHVSLIFAR-SVRRBLITSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic Acid (Boc-Thr(Ac)-OH) Procurement Overview


(2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid, also designated O-acetyl-N-Boc-L-threonine or Boc-Thr(Ac)-OH (CAS 45214-52-6), is a protected L-threonine derivative featuring an N-terminal tert-butoxycarbonyl (Boc) group and an O-acetyl side-chain modification. This bifunctional chiral building block (C11H19NO6, MW 261.27) is specifically engineered for solution-phase and solid-phase peptide synthesis where orthogonal protection and controlled hydrophobicity are required . The compound's defined (2S,3R) stereochemistry and dual protecting-group architecture distinguish it from simpler Boc-threonine analogs that lack side-chain protection .

Why Boc-Thr(Ac)-OH Cannot Be Replaced by Boc-Thr-OH, Boc-Thr(tBu)-OH, or Boc-Thr(Bzl)-OH in Critical Synthetic Workflows


Direct substitution of (2S,3R)-3-Acetoxy-2-((tert-butoxycarbonyl)amino)butanoic acid with other Boc-protected threonine analogs introduces unacceptable risk to both synthetic fidelity and downstream process economics. Boc-Thr-OH (unprotected side-chain hydroxyl) leaves the β-hydroxy group vulnerable to undesired acylation, oxidation, or elimination during coupling steps, leading to complex impurity profiles that require additional chromatographic purification . Boc-Thr(tBu)-OH employs an acid-labile tert-butyl ether side-chain protection that is incompatible with Boc/tBu orthogonal strategies and necessitates stronger acidolytic conditions that can promote peptide backbone cleavage or epimerization [1]. Boc-Thr(Bzl)-OH, with its benzyl ether protection, requires hydrogenolysis for side-chain deprotection—a step that is incompatible with many peptide substrates containing sulfur-containing residues or reducible functionalities . The acetyl ester in Boc-Thr(Ac)-OH provides orthogonal stability: it remains intact under the acidic conditions used for Boc group removal (e.g., TFA) yet can be selectively cleaved under mild basic conditions (e.g., hydrazine, dilute hydroxide) to regenerate the free hydroxyl when required [2]. This orthogonal selectivity is essential for synthetic routes where the threonine hydroxyl must be protected during peptide chain assembly but liberated prior to final deprotection or cyclization, as demonstrated in the validated industrial synthesis of the somatostatin analog octreotide [3].

Quantitative Differentiation of Boc-Thr(Ac)-OH: Procurement-Relevant Comparative Data


Validated Industrial Utility: Quantitative Yield in Octreotide Acetate Production

Unlike Boc-Thr(tBu)-OH or Boc-Thr(Bzl)-OH, Boc-Thr(Ac)-OH is explicitly validated as a critical building block in a patent-protected, commercial-scale synthesis of octreotide acetate, a somatostatin analog. The patent describes a solid-phase protocol using Boc-Thr(Ac)-Wang resin as the initial loaded component [1]. The use of Boc-Thr(Ac)-OH enables the sequential assembly of the protected octapeptide resin without premature side-chain deprotection or aggregation, a key differentiator from Boc-Thr-OH which would require additional protection/deprotection steps [2].

Solid-Phase Peptide Synthesis Process Chemistry Pharmaceutical Manufacturing

Quantified Increase in Lipophilicity: LogP Value Versus Boc-Thr-OH

Boc-Thr(Ac)-OH exhibits a calculated LogP of 1.30680 , which is substantially higher than the expected LogP of Boc-Thr-OH (estimated ~0.2 based on fragment contributions) [1]. This ~1.1 LogP unit increase corresponds to an approximate 12.6-fold greater partitioning into octanol over water, indicating significantly enhanced lipophilicity [2]. This property directly impacts retention time in reversed-phase HPLC purification and solubility in organic coupling solvents.

Physicochemical Properties ADME Prediction Peptide Purification

Synthesis Yields in O-Acyl Isodipeptide Formation: Comparative Range 74-91%

In the synthesis of chiral O-acyl isodipeptides, O-acylation of N-Boc-protected threonine with N-Pg-(α-aminoacyl)benzotriazoles afforded the target isodipeptides at 23 °C in yields ranging from 74% to 91% [1]. This range reflects the efficiency of the O-acetyl-protected threonine scaffold in participating in ester bond formation without racemization, a critical requirement for producing stereochemically pure peptide fragments. The Boc-Thr(Ac)-OH scaffold is essential for this O-acyl isopeptide strategy, which cannot be executed with unprotected Boc-Thr-OH due to competing N-acylation and side reactions [2].

O-Acyl Isopeptide Method Solution-Phase Synthesis Difficult Sequences

Enantiomeric Purity Specification: ≥99% ee (Class Standard for Procurement)

While specific enantiomeric purity data for Boc-Thr(Ac)-OH is not directly reported in the public literature, the class of Boc-protected L-threonine derivatives is routinely supplied with enantiomeric purity ≥99% ee as verified by chiral HPLC or optical rotation [1]. For example, Boc-Thr-OH (Novabiochem) is specified at ≥99.0% enantiomeric purity (a/a), and Boc-Thr(tBu)-OH is similarly specified [2]. Procurement of Boc-Thr(Ac)-OH from reputable vendors typically includes a Certificate of Analysis confirming ≥99% ee, ensuring the chiral integrity required for stereospecific peptide coupling .

Chiral Purity Quality Control Peptide Synthesis

Reported Commercial Purity: 95-97% (HPLC) Versus ≥98% for Boc-Thr-OH

Commercially available Boc-Thr(Ac)-OH is typically supplied at 95-97% purity by HPLC. AKSci lists minimum purity of 95% ; Coolpharm lists 97% [1]; MedChemExpress lists 96.0% . In contrast, Boc-Thr-OH (the unprotected side-chain analog) is routinely available at ≥98% purity (TLC/HPLC) from multiple vendors, and Boc-Thr(tBu)-OH is often specified at ≥98-99% purity [2]. The slightly lower purity specification for Boc-Thr(Ac)-OH reflects the additional synthetic step (O-acetylation) and the potential for residual acetylating agent or de-esterification products.

Chemical Purity Vendor Specifications Procurement Comparison

High-Value Applications Where Boc-Thr(Ac)-OH Provides Definitive Advantage


Solid-Phase Synthesis of Somatostatin Analogs (e.g., Octreotide) Requiring Orthogonal Side-Chain Protection

In the solid-phase production of octreotide acetate, Boc-Thr(Ac)-OH is used as the initial C-terminal residue loaded onto Wang resin, enabling sequential assembly of the protected octapeptide without premature hydroxyl deprotection or aggregation. The orthogonal stability of the O-acetyl group under TFA-mediated Boc removal conditions allows for a streamlined synthesis that avoids multiple protection/deprotection cycles, as validated in Chinese patent CN1490330A [1]. This application cannot be efficiently executed with Boc-Thr-OH (hydroxyl unprotected) or Boc-Thr(tBu)-OH (acid-labile side-chain protection incompatible with Boc chemistry).

Solution-Phase Synthesis of Chiral O-Acyl Isodipeptides for Difficult Peptide Sequences

For the preparation of 'O-acyl isodipeptide units' used in the synthesis of aggregation-prone peptide sequences, Boc-Thr(Ac)-OH serves as a key scaffold. The method, described by Sohma et al. (2006) and Katritzky et al. (2011), relies on the O-acetyl group to enable ester bond formation without racemization. The reported yields of 74-91% for O-acylation of N-Boc-protected threonine establish a reproducible synthetic benchmark for this class of reactions [2]. Procurement of Boc-Thr(Ac)-OH is essential for laboratories implementing the O-acyl isopeptide strategy to circumvent difficult couplings in both Boc and Fmoc SPPS workflows [3].

Preparation of Threonine-Containing Peptides Requiring Reversed-Phase HPLC Purification Enhancement

The increased lipophilicity of Boc-Thr(Ac)-OH (calculated LogP = 1.30680) compared to Boc-Thr-OH (estimated LogP ~0.2) translates to a 12.6-fold higher octanol-water partitioning . This property is deliberately exploited to enhance chromatographic resolution during reversed-phase HPLC purification of protected peptide fragments. In process development, the use of Boc-Thr(Ac)-OH can reduce purification cycle times and improve peak resolution relative to more hydrophilic threonine derivatives, a quantifiable benefit in large-scale peptide manufacturing where purification constitutes a major cost driver.

Synthesis of Threonine-Containing Depsipeptides and Cyclic Peptides via Orthogonal Deprotection

Boc-Thr(Ac)-OH provides a unique orthogonal protection strategy where the O-acetyl ester remains intact during acidic Boc removal (e.g., TFA/DCM) but can be selectively cleaved under mild basic conditions (e.g., hydrazine hydrate or dilute NaOH) to regenerate the free threonine hydroxyl [4]. This enables the sequential deprotection and cyclization steps required for depsipeptide and cyclic peptide synthesis. No other commercially available Boc-threonine derivative offers this precise orthogonal lability profile: Boc-Thr(tBu)-OH requires strong acid for side-chain deprotection (concurrent with backbone cleavage risk), and Boc-Thr(Bzl)-OH requires hydrogenolysis (incompatible with sulfur-containing residues). Procurement of Boc-Thr(Ac)-OH is therefore mandatory for synthetic routes that demand this specific sequence of protecting-group removal.

Quote Request

Request a Quote for O-Acetyl-N-[(1,1-dimethylethoxy)carbonyl]-L-threonine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.